molecular formula C8H16N2O2 B105827 AC-Leu-NH2 CAS No. 16624-68-3

AC-Leu-NH2

Cat. No.: B105827
CAS No.: 16624-68-3
M. Wt: 172.22 g/mol
InChI Key: PHPXQAHAQREGGN-SSDOTTSWSA-N
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Description

Ac-Leu-NH₂ (N-Acetyl-L-leucinamide) is a synthetic leucine derivative with the CAS number 28529-34-2. Its molecular formula is C₈H₁₆N₂O₂, and it has a molecular weight of 172.22 g/mol. Structurally, it features an acetylated N-terminus and an amidated C-terminus, modifications that enhance its stability and specificity in biological systems . The compound is a white crystalline powder with a melting point of 200–202°C and a predicted density of 1.024 g/cm³. It is stored at –80°C to –20°C for long-term stability .

Ac-Leu-NH₂ is primarily used in biochemical research, particularly in studies involving the mammalian target of rapamycin (mTOR) pathway. It acts as a leucine antagonist, counteracting the mTOR-activating effects of natural leucine (Leu) and modulating autophagy in cancer cells, thereby influencing their sensitivity to chemotherapeutic agents like cisplatin .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXQAHAQREGGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937178
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16624-68-3
Record name N-Acetyl-D-leucineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Ac-Leu-NH₂ with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role Applications
Ac-Leu-NH₂ C₈H₁₆N₂O₂ 172.22 Acetyl (N-terminus), Amide (C-terminus) Leucine antagonist; inhibits mTOR activation, induces autophagy Cancer research, mTOR pathway studies
Leucine (Leu) C₆H₁₃NO₂ 131.17 α-amino, carboxyl Essential amino acid; activates mTOR, promotes protein synthesis Nutrition, cell signaling studies
Z-Ala-Leu-NH₂ C₁₃H₂₃N₃O₄ 285.34 Benzyloxycarbonyl (Z), Amide (C-terminus) Substrate/inhibitor for proteolytic enzymes (e.g., cathepsins) Enzyme kinetics, protease research
Ac-His-Trp-Ala-Val-Gly-His-Leu-NH₂ C₄₃H₆₂N₁₄O₈ 931.04 Acetyl, multiple His/Trp residues Ghrelin analog; interacts with growth hormone secretagogue receptors Endocrinology, hormone studies

Mechanistic Differences

  • Ac-Leu-NH₂ vs. Leucine : While leucine activates mTOR to suppress autophagy and enhance cancer cell survival, Ac-Leu-NH₂ antagonizes this effect, restoring autophagy and increasing cisplatin sensitivity .
  • Ac-Leu-NH₂ vs. Z-Ala-Leu-NH₂ : The benzyloxycarbonyl (Z) group in Z-Ala-Leu-NH₂ enhances its role as a protease substrate, whereas Ac-Leu-NH₂’s acetyl group confers specificity in mTOR pathway modulation .
  • Ac-Leu-NH₂ vs. Longer Peptides : Multi-residue peptides (e.g., Ac-His-Trp-Ala-Val-Gly-His-Leu-NH₂) exhibit broader receptor interactions, unlike Ac-Leu-NH₂, which targets leucine-specific pathways .

Research Findings

  • In BCAT1-knockdown cancer cells, Ac-Leu-NH₂ reversed mTOR activation and restored autophagy, demonstrating its role as a leucine-signaling disruptor .

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